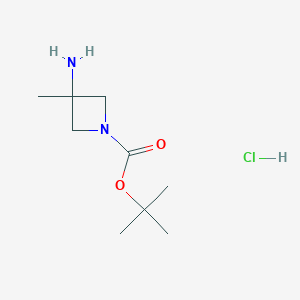

![molecular formula C7H9BrO2 B2762504 2-(3-溴-1-双环[1.1.1]戊基)乙酸 CAS No. 2383628-42-8](/img/structure/B2762504.png)

2-(3-溴-1-双环[1.1.1]戊基)乙酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

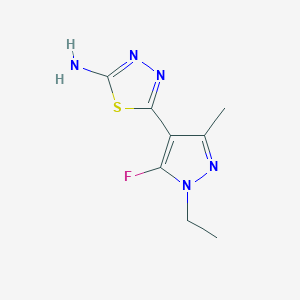

2-(3-Bromo-1-bicyclo[1.1.1]pentanyl)acetic acid is a chemical compound with the molecular formula C₆H₇BrO₂ . It has a molecular weight of 189.96 . This compound is not intended for human or veterinary use but is used for research purposes.

Synthesis Analysis

The synthesis of 2-(3-Bromo-1-bicyclo[1.1.1]pentanyl)acetic acid or similar compounds involves complex organic chemistry reactions. For instance, the synthesis of bromoacetic acid involves the bromination of acetic acid, such as by a Hell–Volhard–Zelinsky reaction . Additionally, the synthesis of new bicyclo[2.1.1]hexane modules involves the use of photochemistry to access new building blocks via [2 + 2] cycloaddition .Molecular Structure Analysis

The molecular structure of 2-(3-Bromo-1-bicyclo[1.1.1]pentanyl)acetic acid involves a bicyclo[1.1.1]pentane motif. Bicyclo[1.1.1]pentane is a four-membered carbocycle with a bridging C(1)-C(3) bond . This structure is highly strained, allowing it to participate in a range of strain-releasing reactions .Chemical Reactions Analysis

The chemical reactions involving 2-(3-Bromo-1-bicyclo[1.1.1]pentanyl)acetic acid or similar compounds are diverse. For example, the BCP halide products can be converted to the parent phenyl/tert-butyl surrogates through triethylborane-promoted dehalogenation . Furthermore, the functionalization of bridge-substituted bicyclo[1.1.1]pentane bis-boronates involves highly selective activation and functionalization of bridgehead (C3)-boronic pinacol esters (Bpin), leaving the C2-Bpin intact and primed for subsequent derivatization .科学研究应用

反应性和相互作用

2-(3-溴-1-双环[1.1.1]戊基)乙酸是 3-卤代取代双环[1.1.1]戊烷-1-羧酸系列的一部分,它们表现出一系列反应性。例如,溴酸变体很容易与二氟化氙反应,导致环系的完全分解。这种行为归因于极性动力学和热力学效应,影响中间酰氧基自由基物种的寿命 (Adcock 等人,1999 年)。

溶剂分解研究

1-溴双环[1.1.1]戊烷是一种相关化合物,在水性乙醇中比叔丁基溴化物更快地发生溶剂分解,专门产生 3-亚甲基环丁醇。这表明类似化合物中存在独特的溶剂分解途径 (Della & Taylor,1990 年)。

环收缩和衍生物形成

与双环[1.1.1]戊烷结构相关的双环[3.1.0]己烷-2-酮可以转化为双环[2.1.0]戊烷-2-羧酸的各种酰胺和酯,展示了化学转化和衍生物合成的潜力 (Brook & Brophy,1985 年)。

药物化学中的生物等排体

双环[1.1.1]戊烷被认为是药物化学中芳香环、叔丁基和炔烃的有效生物等排体。这使得像 2-(3-溴-1-双环[1.1.1]戊基)乙酸这样的化合物在设计新药方面具有潜在价值 (Hughes 等人,2019 年)。

酸度和电子效应

已经研究了 3-取代双环[1.1.1]戊烷-1-羧酸(包括溴衍生物)的酸度,揭示了电子效应通过双环[1.1.1]戊烷环系的传递 (Wiberg,2002 年)。

对映选择性官能化

双环[1.1.1]戊烷(包括 2-(3-溴-1-双环[1.1.1]戊基)乙酸)的对映选择性 C-H 官能化提供了一种获得手性取代双环[1.1.1]戊烷的新策略,这对药物应用至关重要 (Garlets 等人,2020 年)。

自由基介导的修饰

与双环[1.1.1]戊烷相关的结构丙烷的自由基介导的双官能化,使得炔基、烯丙基和氰基取代衍生物的制备成为可能,这表明 2-(3-溴-1-双环[1.1.1]戊基)乙酸具有类似的可能性 (Wu 等人,2021 年)。

属性

IUPAC Name |

2-(3-bromo-1-bicyclo[1.1.1]pentanyl)acetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9BrO2/c8-7-2-6(3-7,4-7)1-5(9)10/h1-4H2,(H,9,10) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMTJRBQZYWXZLI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2(CC1(C2)Br)CC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9BrO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.05 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![methyl 2-(1,7-dimethyl-2,4-dioxo-9-(p-tolyl)-1,2,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(4H)-yl)acetate](/img/structure/B2762422.png)

![3-methoxy-N-methyl-N-[(1-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperidin-4-yl)methyl]pyrazin-2-amine](/img/structure/B2762423.png)

![methyl 7-[2-(4-methoxyphenyl)ethanesulfonamido]-1,2,3,4-tetrahydroisoquinoline-2-carboxylate](/img/structure/B2762426.png)

![1-(4-tert-butylphenyl)-3-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]urea](/img/structure/B2762427.png)

![N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)tetrahydrofuran-3-carboxamide](/img/structure/B2762428.png)

![N-{2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}-4-nitrobenzamide](/img/structure/B2762429.png)

![2-[[2-[(2-Cyano-3-methylbutan-2-yl)amino]-2-oxoethyl]amino]benzamide](/img/structure/B2762432.png)

![3-(Benzenesulfonyl)-1-[4-[3-(benzenesulfonyl)propanoyl]piperazin-1-yl]propan-1-one](/img/structure/B2762438.png)

![4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-(2-ethoxyphenyl)piperazine-1-carboxamide](/img/structure/B2762443.png)